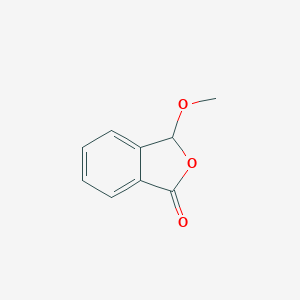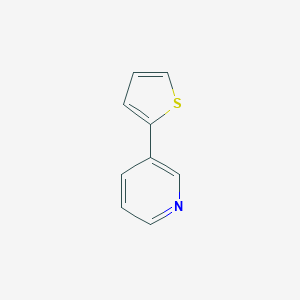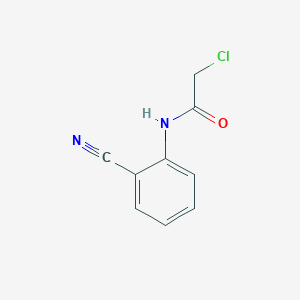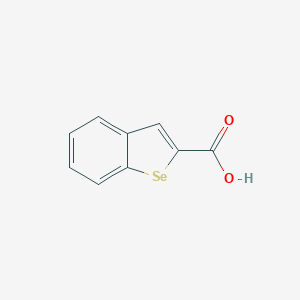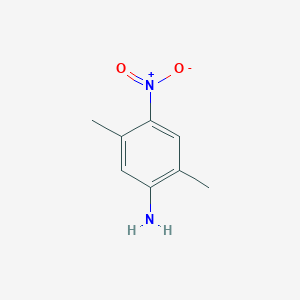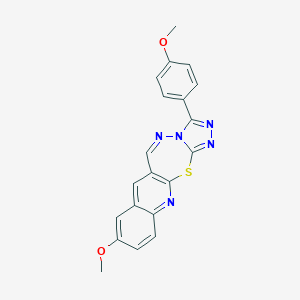
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, also known as MTMQ, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
生化和生理效应
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. In addition, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity, which makes it useful for studying various biological processes. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. One direction is to study its potential as a treatment for cancer and other diseases. Another direction is to study its potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline and its effects on various biological processes.
合成方法
The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline involves several steps, including the condensation of 2-aminobenzimidazole with 2-mercapto-5-methyl-1,3,4-thiadiazole to form the intermediate 2-[2-(5-methyl-1,3,4-thiadiazol-2-yl)benzimidazol-1-yl]thioacetic acid. This intermediate is then reacted with 4-methoxyphenyl hydrazine and triethyl orthoformate to produce 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been optimized to improve the yield and purity of the compound.
科学研究应用
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. In agriculture, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied as a potential pesticide due to its insecticidal and fungicidal properties.
属性
CAS 编号 |
136633-19-7 |
|---|---|
产品名称 |
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline |
分子式 |
C20H15N5O2S |
分子量 |
389.4 g/mol |
IUPAC 名称 |
14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5O2S/c1-26-15-5-3-12(4-6-15)18-23-24-20-25(18)21-11-14-9-13-10-16(27-2)7-8-17(13)22-19(14)28-20/h3-11H,1-2H3 |
InChI 键 |
VUPFMIONBONZSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




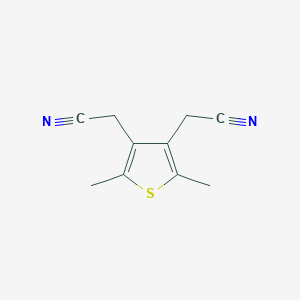
acetic acid](/img/structure/B186533.png)
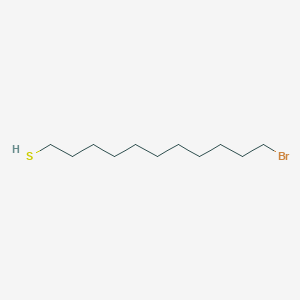
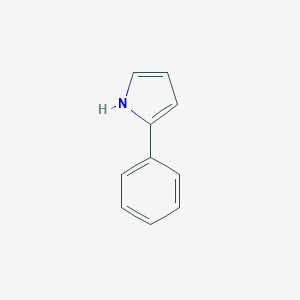
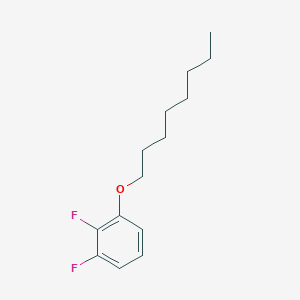
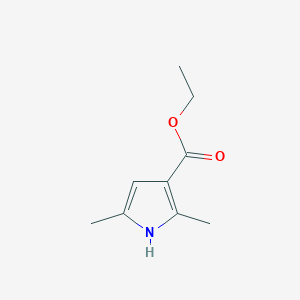
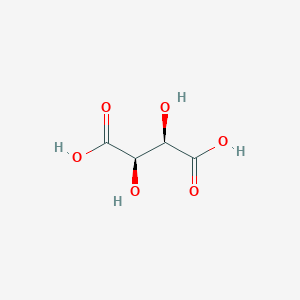
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
